Cas no 861347-86-6 (3-chloro-5-iodophenol)

3-chloro-5-iodophenol structure
3-chloro-5-iodophenol structure
Product Name:3-chloro-5-iodophenol
Numero CAS:861347-86-6
MF:C6H4ClIO
MW:254.452833175659
MDL:MFCD12405417
CID:859507
PubChem ID:53425564
Update Time:2025-06-14

3-chloro-5-iodophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-chloro-5-iodophenol
    • 3-Chloro-5-iodophenol (ACI)
    • CS-0038343
    • BS-50364
    • C13366
    • DA-02132
    • MFCD12405417
    • 861347-86-6
    • MB11857
    • DTXSID80698909
    • EN300-3215358
    • AKOS015995495
    • SCHEMBL2514629
    • Z1269197117
    • MDL: MFCD12405417
    • Inchi: 1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
    • Chiave InChI: QBNIBNUEBBJVFN-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(O)C=C(I)C=1

Proprietà calcolate

  • Massa esatta: 253.89954g/mol
  • Massa monoisotopica: 253.89954g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 99.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 2.087
  • Punto di fusione: 60℃

3-chloro-5-iodophenol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A014004139-1g
3-Chloro-5-iodophenol
861347-86-6 95%
1g
$998.00 2023-08-31
Apollo Scientific
OR400869-1g
3-Chloro-5-iodophenol
861347-86-6 98%
1g
£57.00 2025-02-20
Apollo Scientific
OR400869-5g
3-Chloro-5-iodophenol
861347-86-6 98%
5g
£178.00 2025-02-20
ChemScence
CS-0038343-100mg
3-Chloro-5-iodophenol
861347-86-6
100mg
$97.0 2021-09-02
ChemScence
CS-0038343-250mg
3-Chloro-5-iodophenol
861347-86-6
250mg
$161.0 2021-09-02
ChemScence
CS-0038343-1g
3-Chloro-5-iodophenol
861347-86-6 99.51%
1g
$65.0 2022-04-26
TRC
C601930-2.5mg
3-Chloro-5-iodophenol
861347-86-6
2.5mg
$ 50.00 2022-06-06
TRC
C601930-5mg
3-Chloro-5-iodophenol
861347-86-6
5mg
$ 65.00 2022-06-06
TRC
C601930-25mg
3-Chloro-5-iodophenol
861347-86-6
25mg
$ 160.00 2022-06-06
ChemScence
CS-0038343-5g
3-Chloro-5-iodophenol
861347-86-6 99.51%
5g
$180.0 2022-04-26

3-chloro-5-iodophenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bis(pinacolato)diborane Catalysts: 4,4′-Bipyridine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Cyclohexane ;  12 - 20 h, 50 - 55 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ;  < 40 °C; 9 - 10 h, 40 °C → 0 °C; 0 - 10 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  30 min, 0 - 10 °C
Riferimento
A Robust Kilo-Scale Synthesis of Doravirine
Campeau, Louis-Charles; et al, Organic Process Research & Development, 2016, 20(8), 1476-1481

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Iron Solvents: Acetic acid ;  3 h, rt
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 20 min, 0 °C
2.2 Reagents: Potassium iodide Solvents: Water ;  0 °C
Riferimento
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy
Yuan, Haoyin; et al, Nature Communications, 2023, 14(1),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium methoxide ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  4 h, 75 °C
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
3.2 Reagents: Cuprous chloride Solvents: Water ;  30 min, 60 °C; 30 min, 80 °C
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
4.2 Solvents: Methanol ;  rt
Riferimento
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Solvents: Methanol ;  rt
Riferimento
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C
Riferimento
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy
Yuan, Haoyin; et al, Nature Communications, 2023, 14(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.2 Reagents: Cuprous chloride Solvents: Water ;  30 min, 60 °C; 30 min, 80 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
2.2 Solvents: Methanol ;  rt
Riferimento
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  4 h, 75 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
2.2 Reagents: Cuprous chloride Solvents: Water ;  30 min, 60 °C; 30 min, 80 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
3.2 Solvents: Methanol ;  rt
Riferimento
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

3-chloro-5-iodophenol Raw materials

3-chloro-5-iodophenol Preparation Products

Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.